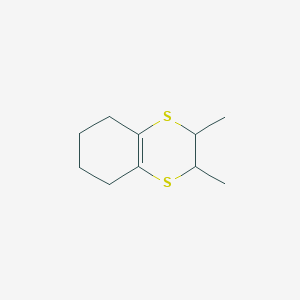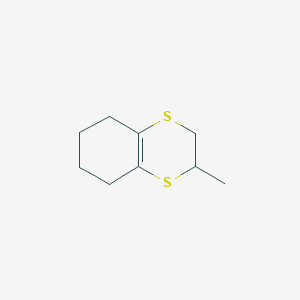
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine
概要
説明
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine is a heterocyclic compound that features both a triazine and a benzimidazole ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the triazine ring, known for its stability and reactivity, combined with the benzimidazole moiety, which is often found in bioactive molecules, makes this compound a valuable subject of study.
準備方法
The synthesis of 1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine typically involves nucleophilic substitution reactions. One common method starts with 2,4,6-trichloro-1,3,5-triazine, which undergoes a substitution reaction with 2-aminobenzimidazole. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield .
化学反応の分析
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the triazine ring can be replaced by various nucleophiles, such as amines or thiols, under mild conditions.
Oxidation and Reduction: The benzimidazole moiety can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Condensation Reactions: The compound can form condensation products with aldehydes or ketones, leading to the formation of Schiff bases.
Common reagents used in these reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and various organic solvents like DMF and dichloromethane (DCM). Major products formed from these reactions depend on the specific nucleophile or electrophile used in the reaction.
科学的研究の応用
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The triazine ring’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in industrial applications .
類似化合物との比較
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine can be compared with other triazine and benzimidazole derivatives:
4,6-dichloro-1,3,5-triazine: Similar in structure but lacks the benzimidazole moiety, limiting its biological activity.
2-aminobenzimidazole: Contains the benzimidazole ring but not the triazine ring, resulting in different reactivity and applications.
2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol: A triazine derivative used as a UV absorber, highlighting the versatility of the triazine core.
特性
分子式 |
C10H7ClN6 |
|---|---|
分子量 |
246.65 g/mol |
IUPAC名 |
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine |
InChI |
InChI=1S/C10H7ClN6/c11-8-13-5-14-10(16-8)17-7-4-2-1-3-6(7)15-9(17)12/h1-5H,(H2,12,15) |
InChIキー |
DZRBURAZIBTKCO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2C3=NC(=NC=N3)Cl)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid](/img/structure/B8572416.png)








![1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8572471.png)
![tert-Butyl {2-amino-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate](/img/structure/B8572482.png)

![N-[4-(Bromoacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B8572507.png)

